Direct Green 6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

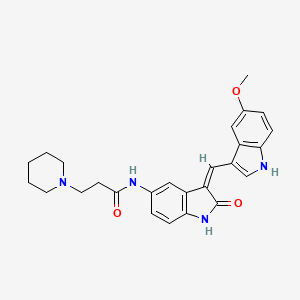

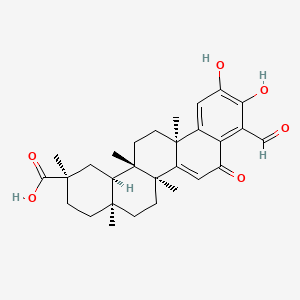

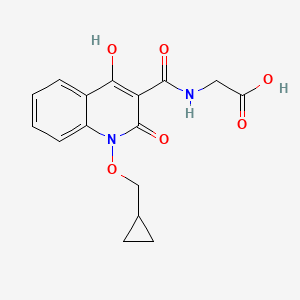

Direct Green 6 is a chemical compound with the formula C34H22N8Na2O10S2 . It is used in various applications, including as a dye .

Synthesis Analysis

This compound has been used in the fabrication of carbon paste electrodes for the efficient simultaneous and individual sensing of catechol and hydroquinone . The decorated sensor displayed admirable electrocatalytic performance with fine stability, reproducibility, selectivity, and low limit of detection .

Molecular Structure Analysis

The molecular structure of this compound consists of 34 carbon atoms, 22 hydrogen atoms, 8 nitrogen atoms, 2 sodium atoms, 10 oxygen atoms, and 2 sulfur atoms . The exact mass is 812.07 and the molecular weight is 812.696 .

Chemical Reactions Analysis

This compound has been used in electrochemical sensing of hazardous catechol and hydroquinone at a decorated carbon paste electrode . The sensor process was found to be adsorption-controlled phenomena .

Aplicaciones Científicas De Investigación

Other studies identified during the search, while not directly related to Direct Green 6, explore various aspects of green chemistry and environmental sustainability, which can be tangentially related to the broader context of this compound applications in scientific research. These include studies on green marketing communication tools (Fauziyah Nur Jamal et al., 2022), energy savings in green computing (Zhenwei Cao et al., 2010), and the development of biodegradable and biocompatible materials for "green" electronics (M. Irimia‐Vladu, 2014).

Mecanismo De Acción

Target of Action

Direct Green 6, also known as Diamine Green B, is a green dye . It’s important to note that dyes like this compound are often used in various industries, including textiles, and their interactions with biological systems can vary widely.

Mode of Action

It has been suggested that this compound, like other dyes, may interact with its environment through processes such as adsorption, ion exchange, or complexation . These interactions can lead to changes in the physical and chemical properties of the dye and its environment.

Biochemical Pathways

For example, they may interact with proteins, nucleic acids, or other biomolecules, potentially affecting their function

Pharmacokinetics

The metabolism and excretion of this compound would depend on various factors, including the organism’s metabolic capabilities and the chemical properties of the dye .

Result of Action

A study on green mussels exposed to perfluorinated chemicals (pfcs) showed that such compounds can induce a series of adverse effects at different biological levels, including oxidative stress, dna damage, membrane instability, suppressed filtration rate, and reduced body weight

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and the specific characteristics of the biological system or environment in which the dye is present

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Direct Green 6 are largely unexplored. It is known that this compound is soluble in water and slightly sensitive to hard water The dye interacts with various biomolecules, including enzymes and proteins, during the dyeing process

Cellular Effects

Research on the cellular effects of this compound is limited. One study has shown that exposure to this compound can cause hematotoxic effects in freshwater fish, leading to a decrease in red and white blood cell counts The effects of this compound on human cells or other animal cells have not been extensively studied

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are not well studied. One study has shown that this compound can cause hematotoxic effects in freshwater fish over time

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well studied. One study has shown that exposure to this compound can cause hematotoxic effects in freshwater fish

Propiedades

| { "Design of the Synthesis Pathway": "Direct Green 6 can be synthesized by a multi-step process involving the condensation of 2-naphthol with 4,5-dichloro-2-nitroaniline, followed by reduction and diazotization reactions, and finally coupling with N,N-dimethylaniline.", "Starting Materials": [ "2-naphthol", "4,5-dichloro-2-nitroaniline", "sodium borohydride", "sodium nitrite", "N,N-dimethylaniline", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-naphthol with 4,5-dichloro-2-nitroaniline in the presence of sulfuric acid to form 4,5-dichloro-2-nitro-2'-hydroxyazobenzene.", "Step 2: Reduction of 4,5-dichloro-2-nitro-2'-hydroxyazobenzene with sodium borohydride in ethanol to form 4,5-dichloro-2-amino-2'-hydroxyazobenzene.", "Step 3: Diazotization of 4,5-dichloro-2-amino-2'-hydroxyazobenzene with sodium nitrite and hydrochloric acid to form 4,5-dichloro-2-nitro-2'-hydroxyazobenzene diazonium chloride.", "Step 4: Coupling of 4,5-dichloro-2-nitro-2'-hydroxyazobenzene diazonium chloride with N,N-dimethylaniline in the presence of sodium hydroxide to form Direct Green 6.", "Step 5: Purification of Direct Green 6 by washing with water and recrystallization from ethanol." ] } | |

| 4335-09-5 | |

Fórmula molecular |

C34H24N8NaO10S2 |

Peso molecular |

791.7 g/mol |

Nombre IUPAC |

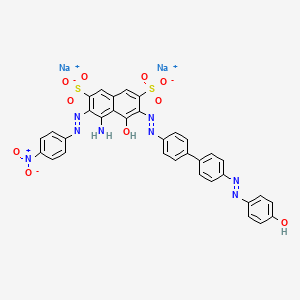

disodium;5-amino-4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H24N8O10S2.Na/c35-31-30-21(17-28(53(47,48)49)32(31)40-38-24-9-13-26(14-10-24)42(45)46)18-29(54(50,51)52)33(34(30)44)41-39-23-7-3-20(4-8-23)19-1-5-22(6-2-19)36-37-25-11-15-27(43)16-12-25;/h1-18,43-44H,35H2,(H,47,48,49)(H,50,51,52); |

Clave InChI |

BALMKNKKYXCPFZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O.[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O.[Na] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Direct Green 6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.